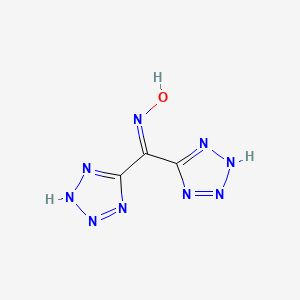

Bis(1H-tetrazole-5-yl)methanone oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H3N9O |

|---|---|

Molecular Weight |

181.12 g/mol |

IUPAC Name |

N-[bis(2H-tetrazol-5-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C3H3N9O/c13-8-1(2-4-9-10-5-2)3-6-11-12-7-3/h13H,(H,4,5,9,10)(H,6,7,11,12) |

InChI Key |

TXRZKHCSOAABIP-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNN=N1)C(=NO)C2=NNN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Bis 1h Tetrazole 5 Yl Methanone Oxime and Its Derived Salts

Advanced Synthetic Routes for Bis(1H-tetrazole-5-yl)methanone Oxime

The primary route for the synthesis of Bis(1H-tetrazole-5-yl)methanone oxime involves the reaction of potassium dicyanonitrosomethanide with sodium azide (B81097). This reaction is typically carried out in the presence of zinc chloride in an aqueous solution, which facilitates the formation of the tetrazole rings. This method is noted for its high efficiency, reportedly producing the desired oxime in an essentially quantitative yield researchgate.net.

Optimized Reaction Conditions and Yield Enhancement Strategies

To achieve optimal results in the synthesis of Bis(1H-tetrazole-5-yl)methanone oxime, careful control of reaction parameters is crucial. While specific, detailed optimized conditions are not extensively published, the general procedure involves the careful addition of the reactants in a controlled manner. The use of a metal salt, such as zinc chloride, is a key strategy to catalyze the cycloaddition reaction between the nitrile groups and the azide, which is fundamental to the high yield of the product. The term "essentially quantitative yield" suggests that yield enhancement is inherent to the established synthetic protocol, likely due to the favorable thermodynamics and kinetics of the ring-forming reactions under the specified conditions researchgate.net. Further research into reaction concentration, temperature profiles, and catalyst loading could potentially lead to even more refined and efficient synthetic protocols.

Investigation of Green Solvent Systems for Synthesis (e.g., Aqueous Media)

In a move towards more environmentally friendly chemical processes, an improved method for the synthesis of the energetic salts of Bis(1H-tetrazole-5-yl)methanone oxime has been developed using water as the solvent. This approach aligns with the principles of green chemistry by eliminating the need for organic solvents, which are often volatile and pose environmental and health risks. The successful synthesis of ammonium (B1175870) and hydroxylammonium salts in an aqueous medium demonstrates the viability of water as a green solvent for these types of reactions, paving the way for more sustainable production methods researchgate.net.

Synthesis of Energetic Salts of Bis(1H-tetrazole-5-yl)methanone Oxime

The acidic nature of the N-H protons on the tetrazole rings of Bis(1H-tetrazole-5-yl)methanone oxime allows for the formation of a variety of energetic salts. These salts are of particular interest as they can exhibit enhanced thermal stability and energetic performance compared to the parent compound.

Formation of Ammonium and Hydroxylammonium Salts

The ammonium and hydroxylammonium salts of Bis(1H-tetrazole-5-yl)methanone oxime are two of the most commonly synthesized and characterized energetic derivatives. An improved synthetic method for these salts utilizes water as the solvent, offering a greener alternative to traditional organic solvents. The general procedure involves the reaction of Bis(1H-tetrazole-5-yl)methanone oxime with either ammonia or hydroxylamine (B1172632) in an aqueous solution. This acid-base reaction leads to the formation of the corresponding diammonium or dihydroxylammonium salt researchgate.net.

| Salt | Reactants | Solvent | Key Advantage |

|---|---|---|---|

| Diammonium Bis(1H-tetrazole-5-yl)methanone oxime | Bis(1H-tetrazole-5-yl)methanone oxime, Ammonia | Water | Environmentally benign process |

| Dihydroxylammonium Bis(1H-tetrazole-5-yl)methanone oxime | Bis(1H-tetrazole-5-yl)methanone oxime, Hydroxylamine | Water | Improved, green synthetic method |

Exploration of Other Cationic Counterparts (e.g., Organic Amines, Alkali Metal Ions)

In the realm of alkali metal ions, the formation of sodium-based coordination polymers of Bis(1H-tetrazole-5-yl)methanone oxime has been reported. These materials are synthesized through the reaction of the parent oxime with a sodium salt in an aqueous or mixed-solvent system. The resulting products can exhibit complex one-, two-, or three-dimensional structures with the sodium ions coordinated to the nitrogen atoms of the tetrazole rings and the oxygen atom of the oxime group.

| Cation Type | Example Cation | Synthetic Approach | Resulting Compound Type |

|---|---|---|---|

| Alkali Metal Ion | Sodium (Na⁺) | Reaction with a sodium salt in solution | Coordination Polymers |

Strategies for Maximizing Nitrogen Content in Salt Architectures

A primary goal in the development of energetic materials is to achieve a high nitrogen content, which contributes to a higher heat of formation and the generation of a large volume of nitrogen gas upon decomposition. For Bis(1H-tetrazole-5-yl)methanone oxime, this is primarily achieved through the formation of energetic salts with nitrogen-rich cations.

Ammonium (NH₄⁺)

Hydroxylammonium (NH₃OH⁺)

Hydrazinium (B103819) (N₂H₅⁺)

Guanidinium [C(NH₂)₃]⁺

Aminoguanidinium [CH₆N₄]⁺

Diaminoguanidinium [CH₇N₅]⁺

Triaminoguanidinium [CH₈N₆]⁺

The incorporation of these cations not only increases the nitrogen content but can also influence other important properties such as density, thermal stability, and sensitivity. The formation of extensive hydrogen bonding networks between the Bis(1H-tetrazole-5-yl)methanone oxime anion and the nitrogen-rich cations plays a crucial role in enhancing the density and thermal stability of the resulting salts. researchgate.net

Below is a data table comparing the nitrogen content of various salts of Bis(1H-tetrazole-5-yl)methanone oxime.

| Cation | Chemical Formula of Salt | Nitrogen Content (%) |

| Ammonium | (NH₄)₂(C₃H₂N₉O) | 69.61 |

| Hydroxylammonium | (NH₃OH)₂(C₃H₂N₉O) | 61.10 |

| Hydrazinium | (N₂H₅)₂(C₃H₂N₉O) | 73.66 |

| Guanidinium | [C(NH₂)₃]₂(C₃H₂N₉O) | 68.87 |

| Aminoguanidinium | [CH₆N₄]₂(C₃H₂N₉O) | 72.14 |

| Diaminoguanidinium | [CH₇N₅]₂(C₃H₂N₉O) | 74.58 |

| Triaminoguanidinium | [CH₈N₆]₂(C₃H₂N₉O) | 76.45 |

Note: The nitrogen content is calculated based on the chemical formulas of the respective salts.

Derivatization and Functionalization Approaches for Bis(1H-tetrazole-5-yl)methanone Oxime

Further modification of the Bis(1H-tetrazole-5-yl)methanone oxime molecule can be explored to fine-tune its energetic properties. These modifications can be targeted at the oxime moiety or the tetrazole rings.

Chemical Transformations of the Oxime Moiety

The oxime functional group offers several avenues for chemical transformation, which can be utilized to alter the properties of the parent molecule.

One of the classic reactions of oximes is the Beckmann rearrangement , where the oxime is converted to an amide under acidic conditions. wikipedia.orgwikipedia.org In the case of Bis(1H-tetrazole-5-yl)methanone oxime, this rearrangement could potentially lead to the formation of a bis(1H-tetrazol-5-yl)carboxamide derivative. The conditions for this rearrangement typically involve strong acids like sulfuric acid or phosphorus pentachloride. wikipedia.org

The hydroxyl group of the oxime can undergo alkylation and acylation to form O-substituted oxime ethers and esters, respectively. These reactions can be used to introduce other functional groups or to modify the solubility and reactivity of the compound. For instance, alkylation with alkyl halides in the presence of a base would yield the corresponding oxime ether.

Reduction of the oxime group can lead to the formation of the corresponding amine. wikipedia.org This transformation can be achieved using various reducing agents, such as sodium amalgam or catalytic hydrogenation.

Modifications and Substitutions on the Tetrazole Rings

The tetrazole rings in Bis(1H-tetrazole-5-yl)methanone oxime also present opportunities for functionalization, although the high nitrogen content can render them less susceptible to certain electrophilic substitutions.

Alkylation of the tetrazole ring is a common modification. The acidic N-H protons on the tetrazole rings can be deprotonated with a base, followed by reaction with an electrophile like an alkyl halide. This results in the formation of N-substituted tetrazole derivatives. The position of substitution (N-1 or N-2) can be influenced by the nature of the substituent on the tetrazole ring and the reaction conditions.

Introducing energetic groups such as nitro (-NO₂) or azido (-N₃) groups onto the tetrazole rings is a strategy to further enhance the energetic performance of the molecule. However, direct nitration of the tetrazole ring can be challenging due to the electron-withdrawing nature of the ring system. Alternative strategies might involve the synthesis of substituted tetrazoles that are then used to construct the bis-tetrazole framework.

Structural Characterization and Elucidation Methodologies

Single Crystal X-ray Diffraction Analysis of Bis(1H-tetrazole-5-yl)methanone Oxime and its Salt Forms

Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of the molecular and crystal structures of bis(1H-tetrazole-5-yl)methanone oxime and its corresponding salts. This method yields precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

The crystallographic analysis of bis(1H-tetrazole-5-yl)methanone oxime (referred to as 1 ) reveals its crystal system and space group, which define the symmetry and periodic arrangement of the molecules in the crystal. researchgate.net Similarly, the salt forms, such as its sodium-based coordination polymers, have been characterized, showing different crystal structures. rsc.org For instance, three sodium polymers based on the compound have been synthesized and their structures confirmed by single-crystal X-ray diffraction. rsc.org

Detailed crystallographic data for the parent compound and a selection of its salt forms are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | Ref. |

| Bis(1H-tetrazole-5-yl)methanone oxime (1 ) | C₃H₃N₉O | Monoclinic | P2₁/c | researchgate.net |

| [Na(Hbto)(H₂O)₂·2H₂O]n (2 ) | C₃H₉N₉NaO₅ | Monoclinic | P2₁/n | rsc.org |

| [(NH₃OH)₂Na₂(bto)₂(H₂O)₄·H₂O]n (3 ) | C₆H₂₁N₁₁Na₂O₁₀ | Triclinic | Pī | rsc.org |

| [(NH₃OH)Na(bto)(H₂O)₂]n (4 ) | C₃H₈N₁₀NaO₄ | Monoclinic | C2/c | rsc.org |

In this table, "Hbto" represents the monoanion and "bto" represents the dianion of bis(1H-tetrazole-5-yl)methanone oxime.

In the sodium polymer salt [Na(Hbto)(H₂O)₂·2H₂O]n (2 ), the structure forms an infinite 2-dimensional metal-organic framework. rsc.org In contrast, the salts [(NH₃OH)₂Na₂(bto)₂(H₂O)₄·H₂O]n (3 ) and [(NH₃OH)Na(bto)(H₂O)₂]n (4 ) exhibit infinite 1-dimensional chain structures. rsc.org These extended networks are built up and stabilized by hydrogen bonds and coordination interactions with the sodium ions. The presence of water molecules and hydroxylammonium cations in the salt structures introduces additional hydrogen bonding donors and acceptors, leading to complex and robust three-dimensional networks. rsc.orgnih.gov

The conformation of the bis(1H-tetrazole-5-yl)methanone oxime molecule is defined by the relative orientation of its constituent parts. In the solid state, the molecule is nearly planar. The dihedral angle between the two tetrazole rings is a critical parameter. For related bis-tetrazole compounds, these dihedral angles can vary significantly, influencing the molecular packing. nih.gov The specific bond lengths and angles within the molecule indicate the delocalization of charge, particularly on the tetrazole rings. nih.gov The oxime group can adopt different conformations (E/Z isomerism), which is fixed in the crystalline state. The observed conformation is stabilized by the formation of intramolecular and intermolecular hydrogen bonds within the lattice.

Spectroscopic Investigations

Spectroscopic methods are essential for confirming the molecular structure, particularly in the solution state, and for analyzing the vibrational properties of the compound, which can be correlated with theoretical calculations.

Fourier Transform Infrared (FT-IR) spectroscopy is a key tool used to identify the functional groups present in bis(1H-tetrazole-5-yl)methanone oxime and its salts by measuring the absorption of infrared radiation corresponding to molecular vibrations. rsc.org The structures of the sodium polymer salts have been confirmed using IR spectroscopy, alongside other analytical methods. rsc.org

The FT-IR spectrum of tetrazole-containing compounds typically displays characteristic absorption bands. pnrjournal.com Key vibrational modes include:

O-H stretching: A broad band typically in the region of 3400-3200 cm⁻¹ associated with the oxime hydroxyl group.

N-H stretching: Bands in the region of 3200-3000 cm⁻¹ corresponding to the tetrazole ring N-H.

C=N stretching: Absorptions for the oxime C=N and tetrazole ring C=N bonds.

N=N stretching: Vibrations associated with the tetrazole ring system, often found between 1340 cm⁻¹ and 1639.9 cm⁻¹. pnrjournal.com

Ring vibrations: A series of characteristic peaks in the 1200-900 cm⁻¹ region corresponding to the breathing and other deformations of the tetrazole rings. pnrjournal.com

These experimentally observed frequencies can be compared with theoretical data from computational methods, such as Density Functional Theory (DFT), to achieve a more precise assignment of the vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of the molecule in solution. For bis(1H-tetrazole-5-yl)methanone oxime and its derivatives, ¹H, ¹³C, and ¹⁵N NMR are particularly informative. mdpi.comrsc.org

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. Key signals would include a resonance for the acidic proton of the oxime hydroxyl group (-OH) and a signal for the protons on the tetrazole rings (-NH). The chemical shift of these protons can be influenced by solvent and concentration due to hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Distinct signals are expected for the carbon atom of the central methanone (B1245722) oxime group and the carbon atoms within the two equivalent tetrazole rings.

¹⁵N NMR: Given the high nitrogen content (nine nitrogen atoms), ¹⁵N NMR is a powerful tool for characterizing this compound. It provides direct information about the chemical environment of each nitrogen atom, allowing for the differentiation between the nitrogen atoms in the oxime group and the four distinct nitrogen environments within each tetrazole ring.

The synthesis of various salts of bis(1H-tetrazole-5-yl)methanone oxime is often monitored and the final products confirmed using proton NMR spectroscopy. researchgate.net

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular identity of newly synthesized compounds. For Bis(1H-tetrazole-5-yl)methanone oxime (molecular formula C₃H₂N₁₀O), high-resolution mass spectrometry (HRMS) is utilized to verify its molecular weight with high precision.

In studies of related nitrogen-rich tetrazole compounds, the protonated molecular ion [M+H]⁺ is often a primary focus of analysis. The fragmentation of tetrazole-containing molecules under mass spectrometry conditions typically involves the characteristic loss of nitrogen gas (N₂) or hydrazoic acid (HN₃). While specific fragmentation data for Bis(1H-tetrazole-5-yl)methanone oxime is not detailed in readily available literature, the analysis would be expected to show an ion corresponding to the molecular mass and subsequent fragment ions resulting from the cleavage of the tetrazole rings or the oxime moiety.

Table 1: Theoretical Mass Data for Bis(1H-tetrazole-5-yl)methanone oxime This table is generated based on the compound's molecular formula and provides theoretical values for mass spectrometry analysis.

| Identifier | Formula | Exact Mass (Da) | Molecular Weight (Da) |

| Bis(1H-tetrazole-5-yl)methanone oxime | C₃H₂N₁₀O | 194.0413 | 194.13 |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula (C₃H₂N₁₀O). A close correlation between the found and calculated values is essential for verifying the purity and stoichiometric accuracy of the synthesized compound.

Research on analogous energetic materials, including salts derived from Bis(1H-tetrazole-5-yl)methanone oxime, routinely employs elemental analysis to confirm their composition. For the parent compound, the analysis validates the high nitrogen content, a key characteristic of this class of molecules.

Table 2: Elemental Composition Data for Bis(1H-tetrazole-5-yl)methanone oxime This table presents the calculated elemental percentages based on the molecular formula. Experimental "found" values from peer-reviewed literature are required for a complete comparison.

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

| Carbon | C | 12.011 | 3 | 18.56 |

| Hydrogen | H | 1.008 | 2 | 1.04 |

| Nitrogen | N | 14.007 | 10 | 72.17 |

| Oxygen | O | 15.999 | 1 | 8.24 |

Compound Index

Energetic Materials Research and Performance Evaluation

Computational Design Principles for High-Energy Density Materials Incorporating Bis(1H-tetrazole-5-yl)methanone Oxime

The development of advanced high-energy density materials (HEDMs) increasingly relies on computational design and virtual screening to identify promising candidates before undertaking synthetic efforts. nih.gov The design of molecules like Bis(1H-tetrazole-5-yl)methanone oxime is guided by several key principles aimed at optimizing the balance between energetic performance and stability. nih.govmdpi.com

A primary objective is to incorporate a high nitrogen content, as the decomposition of such compounds yields large volumes of gaseous products, predominantly the environmentally benign dinitrogen (N₂). mdpi.comresearchgate.net The tetrazole ring is an excellent structural motif for this purpose, known for its high positive heat of formation, which contributes significantly to the energy release upon decomposition. mdpi.com

Computational screening methods often evaluate a range of parameters for generated molecular structures. nih.gov These include:

Density (ρ): Higher density is a critical factor for achieving superior detonation performance.

Enthalpy of Formation (ΔfH°): A high positive enthalpy of formation is desirable as it indicates a greater amount of stored chemical energy. nih.gov

Detonation Velocity (D) and Pressure (P): These are key performance indicators, and computational models are used to predict them based on the molecule's structure and thermodynamic properties. nih.gov

Oxygen Balance (OB): This parameter influences the efficiency of the detonation reaction. nih.gov

The structure of Bis(1H-tetrazole-5-yl)methanone oxime, featuring two tetrazole rings, aligns with these design principles, making it a subject of interest for its potential as a nitrogen-rich energetic material. rsc.orgresearchgate.net

Thermal Decomposition Pathways and Thermochemical Behavior Analysis

The thermal stability of an energetic material is a crucial parameter determining its safety, handling, and practical application. The thermochemical behavior of Bis(1H-tetrazole-5-yl)methanone oxime has been investigated using standard analytical techniques. researchgate.net

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material as a function of temperature. For Bis(1H-tetrazole-5-yl)methanone oxime, DSC analysis reveals both its melting point and the onset of its energetic decomposition. The compound first undergoes an endothermic transition corresponding to melting, followed by a strong exothermic event at a much higher temperature, which signifies its rapid decomposition and energy release. researchgate.net

| Property | Value |

| Melting Point | 143.9 °C |

| Decomposition Onset (Td) | 288 °C |

The data in this table is sourced from reference researchgate.net.

The high decomposition temperature indicates excellent thermal stability. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. While specific TGA curves for Bis(1H-tetrazole-5-yl)methanone oxime are detailed in specialized literature, the high decomposition onset of 288 °C identified by DSC confirms its significant thermal stability. researchgate.net TGA typically shows that such compounds remain stable with minimal mass loss until the rapid decomposition phase begins, at which point a sharp decrease in mass occurs as the material is converted into gaseous products. rsc.orgenergetic-materials.org.cn

The decomposition of tetrazole-based energetic materials is characterized by the release of large volumes of gas, which is the basis of their energetic function. researchgate.net The primary decomposition product is elemental dinitrogen (N₂), a result of the high nitrogen content of the parent molecule. mdpi.comresearchgate.net The formation of the stable N₂ molecule is a major driving force for the decomposition reaction.

Studies on the thermal decomposition of similar energetic tetrazole compounds have identified other gaseous products through techniques like thermogravimetric infrared mass spectrometry. energetic-materials.org.cn In addition to N₂, common decomposition products for such nitrogen-rich heterocyclic compounds can include hydrocyanic acid (HCN) and hydrazoic acid (HN₃). energetic-materials.org.cn The decomposition mechanism is often complex and can involve autocatalytic reactions. energetic-materials.org.cn

Theoretical and Computational Prediction of Energetic Performance Parameters

Alongside experimental analysis, theoretical calculations are essential for predicting the energetic properties of new compounds and understanding their potential.

The standard enthalpy of formation is a fundamental thermodynamic property that quantifies the energy stored within a molecule. For energetic materials, a high positive value is advantageous. The enthalpy of formation for Bis(1H-tetrazole-5-yl)methanone oxime has been calculated using ab initio methods such as the G2 method. researchgate.net These computational approaches provide crucial data that informs the prediction of other performance parameters like detonation velocity and pressure. semanticscholar.org

| Compound | Formula | Calculated ΔfH° (kJ mol⁻¹) |

| Bis(1H-tetrazole-5-yl)methanone oxime | C₃H₂N₉O | +568.1 |

The data in this table is sourced from reference researchgate.netsemanticscholar.org.

This high positive value confirms the high-energy nature of the compound.

Computational Modeling of Detonation Pressure and Detonation Velocity using Thermodynamic Codes

The performance of energetic materials like Bis(1H-tetrazole-5-yl)methanone oxime is frequently evaluated through computational modeling before extensive practical testing. Thermodynamic codes are essential tools for predicting key detonation parameters such as detonation pressure (P) and detonation velocity (D). These calculations often rely on the material's density (ρ) and its solid-phase enthalpy of formation (ΔHf).

For nitrogen-rich heterocyclic compounds, programs like EXPLO5 are commonly used to calculate these energetic properties. rsc.orgdtic.mil While specific computational values for Bis(1H-tetrazole-5-yl)methanone oxime are part of detailed research studies, the performance of its derivatives and analogous compounds highlights its potential. For instance, the salts of the related compound 5,5′-(hydrazonomethylene)bis(1H-tetrazole) have been shown to possess excellent calculated detonation velocities, reaching up to 9050 m/s for its hydrazinium (B103819) salt. rsc.orgresearchgate.net Such high-performance figures, derived from computational analysis, underscore the energetic potential of this family of tetrazole-based compounds. rsc.org The accuracy of these predictions is fundamental for screening new molecules and prioritizing synthetic efforts towards the most promising candidates for advanced energetic applications.

Specific Impulse Prediction for Potential Propellant Applications

Specific impulse (Isp) is a critical measure of the efficiency of a rocket or gun propellant, representing the thrust generated per unit of propellant consumed per second. For novel compounds such as Bis(1H-tetrazole-5-yl)methanone oxime, specific impulse is predicted to assess its suitability as a propellant ingredient. High nitrogen content and a high heat of formation are desirable characteristics for propellant components, as they contribute to a higher specific impulse. researchgate.net

While detailed specific impulse values for formulations containing Bis(1H-tetrazole-5-yl)methanone oxime are determined through specialized modeling, related energetic oxidizers have shown promising results. For example, other advanced methanone-based energetic compounds have been calculated to have a high specific impulse, with values reaching 218 s, making them potential replacements for common oxidizers like ammonium (B1175870) perchlorate. nih.gov The evaluation of Bis(1H-tetrazole-5-yl)methanone oxime in propellant formulations is driven by its potential to deliver competitive performance while being part of a class of more environmentally benign, nitrogen-rich materials. researchgate.net

Combustion Behavior and Flammability Studies

The combustion behavior of Bis(1H-tetrazole-5-yl)methanone oxime is characterized by its high nitrogen content, a defining feature of tetrazole-based energetic materials. This property significantly influences its decomposition and combustion pathways, leading to the rapid generation of large volumes of gas, primarily composed of elemental nitrogen (N₂).

Analysis of Nitrogen Gas Release and Environmental Considerations

A key advantage of nitrogen-rich energetic materials like Bis(1H-tetrazole-5-yl)methanone oxime is their environmentally benign nature. researchgate.net Upon combustion, these compounds decompose to produce mainly dinitrogen gas, which is a non-toxic and naturally abundant component of the atmosphere. mdpi.com This contrasts sharply with many conventional energetic materials, such as those containing chlorine, which can produce harmful and corrosive combustion products like hydrogen chloride. The high nitrogen content ensures a cleaner energy release, minimizing the environmental impact and making such compounds attractive for developing "green" energetic materials. researchgate.net

Role of Nitrogen-Rich Salts in Erosion-Reduced Propellant Formulations

Gun barrel erosion is a significant challenge in propellant design, limiting the operational life of firearms. Nitrogen-rich compounds are actively researched for their potential to create low-erosivity gun propellants. dtic.mil Modeling and testing have indicated that high concentrations of nitrogen species in the combustion products can mitigate barrel erosion. dtic.mil The proposed mechanism involves the formation of a protective iron nitride layer on the interior surface of the barrel, which is more resistant to wear than the iron carbide layers that form with traditional propellants. dtic.mil Incorporating nitrogen-rich materials like the salts derived from Bis(1H-tetrazole-5-yl)methanone oxime into propellant formulations is a promising strategy to reduce wear without compromising energetic performance. polymtl.ca Research suggests that designing formulations with a significant proportion of nitrogen-rich materials can lead to a substantial reduction in erosivity. polymtl.ca

Comparative Studies with Analogous Nitrogen-Rich Energetic Heterocycles

To properly assess the potential of Bis(1H-tetrazole-5-yl)methanone oxime, its properties are often compared with other well-characterized, high-nitrogen energetic materials. This comparative analysis provides context for its performance and highlights its unique advantages.

Comparative Analysis with 5,5'-Bis(1H-tetrazole) Diammonium Salt and 5,5'-(Hydrazonomethylene)bis(1H-tetrazole)

Bis(1H-tetrazole-5-yl)methanone oxime belongs to a family of highly energetic tetrazole derivatives. When compared to analogous compounds like 5,5'-Bis(1H-tetrazole) diammonium salt (BHT-2AM) and 5,5'-(Hydrazonomethylene)bis(1H-tetrazole), both similarities and distinct differences emerge. All three compounds are valued for their high nitrogen content, thermal stability, and role as precursors to even more powerful energetic salts. rsc.org

5,5'-Bis(1H-tetrazole) diammonium salt is noted for its thermal stability and its utility as a gas-generating agent. 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) and its salts are particularly remarkable for their exceptional detonation performance. The hydrazinium and hydroxylammonium salts of this compound exhibit outstanding detonation velocities of 9050 m/s and 8839 m/s, respectively, positioning them as potential replacements for current high-performance energetic materials. rsc.orgresearchgate.net

Bis(1H-tetrazole-5-yl)methanone oxime serves as a valuable synthetic precursor, possessing good thermal stability and acceptable impact and friction sensitivities. rsc.orgresearchgate.net While its standalone detonation parameters may be less extreme than the salts of its counterparts, its chemical structure offers a versatile platform for creating a wide range of energetic salts with tailored properties.

The following table provides a comparative overview of the key properties of these compounds.

| Property | Bis(1H-tetrazole-5-yl)methanone oxime | 5,5'-Bis(1H-tetrazole) Diammonium Salt | 5,5'-(Hydrazonomethylene)bis(1H-tetrazole) Salts |

| Primary Role | Precursor to energetic salts rsc.org | Gas-generating agent, energetic material precursor | High-performance energetic materials rsc.org |

| Key Features | Excellent thermal stability, high nitrogen content rsc.org | High nitrogen content, thermal stability | Excellent detonation velocities and pressures rsc.orgresearchgate.net |

| Detonation Velocity (Vd) | Not specified for parent compound | Not specified | Hydrazinium Salt: 9050 m/s; Hydroxylammonium Salt: 8839 m/s rsc.org |

| Sensitivities | Acceptable impact and friction sensitivities rsc.org | Data not specified | Data not specified |

Investigation of Structure-Energetic Performance Relationships in Bis(1H-tetrazole-5-yl)methanone Oxime and its Derivatives

The quest for advanced energetic materials with superior performance and enhanced safety characteristics has led to significant research into nitrogen-rich heterocyclic compounds. Among these, tetrazole derivatives have garnered considerable attention due to their high heats of formation, substantial nitrogen content, and the generation of environmentally benign dinitrogen gas upon decomposition. Bis(1H-tetrazole-5-yl)methanone oxime, a notable member of this class, serves as a critical precursor for a new family of energetic materials. rsc.orgresearchgate.net This section delves into the intricate relationship between the molecular structure of Bis(1H-tetrazole-5-yl)methanone oxime and its derivatives and their resulting energetic properties.

Bis(1H-tetrazole-5-yl)methanone oxime is synthesized from inexpensive starting materials, positioning it as a viable candidate for further development. rsc.orgresearchgate.net Its molecular structure, featuring two tetrazole rings linked by a methanone (B1245722) oxime bridge, provides a robust backbone for the creation of various energetic salts. The presence of acidic protons on the tetrazole rings allows for the formation of salts through reactions with different bases, leading to a range of derivatives with tailored energetic performance. researchgate.net

The energetic characteristics of these materials are fundamentally linked to their chemical composition and structural arrangement. Key performance indicators for energetic materials include density (ρ), heat of formation (ΔHf), detonation velocity (VD), and detonation pressure (P). The formation of energetic salts from Bis(1H-tetrazole-5-yl)methanone oxime offers a strategic avenue to optimize these parameters. By introducing different cations, the nitrogen content, oxygen balance, and crystal packing of the resulting compounds can be systematically altered, thereby fine-tuning their energetic output.

A comparative analysis of the energetic properties of Bis(1H-tetrazole-5-yl)methanone oxime and its derivatives reveals clear structure-performance trends. The neutral parent compound, while thermally stable, exhibits moderate energetic performance. However, its corresponding energetic salts show a marked improvement in detonation velocity and pressure.

Below is a data table comparing the calculated energetic properties of selected energetic compounds, including a derivative of Bis(1H-tetrazole-5-yl)methanone. This comparison highlights the performance enhancements achieved through structural modifications.

| Compound | Formula | ρ (g/cm³) | ΔHf (kJ/mol) | VD (m/s) | P (GPa) |

| H2BTO | C3H2N8O | 1.763 | 487.9 | 8431 | 29.8 |

| (NH3OH)2BTO | C3H8N10O3 | 1.780 | 382.1 | 8839 | 32.2 |

| (N2H5)2BTO | C3H8N12O | 1.728 | 618.3 | 9050 | 33.1 |

| RDX | C3H6N6O6 | 1.80 | 70.3 | 8795 | 34.9 |

| HMX | C4H8N8O8 | 1.91 | 74.9 | 9110 | 39.3 |

Data sourced from scholarly research articles. researchgate.net

The data clearly indicates that the hydrazinium and hydroxylammonium salts of a closely related derivative, 5,5′-(hydrazonomethylene)bis(1H-tetrazole), exhibit detonation velocities (9050 m/s and 8839 m/s, respectively) that are competitive with or even exceed that of the widely used explosive RDX (8795 m/s). rsc.orgresearchgate.net This enhancement can be attributed to the increased heat of formation and the favorable oxygen balance imparted by the salt formation.

The structural integrity and thermal stability of these compounds are also of paramount importance. Bis(1H-tetrazole-5-yl)methanone oxime and its derivatives have demonstrated excellent thermal stabilities. rsc.orgresearchgate.net The inherent stability of the tetrazole ring system, coupled with the robust network of intermolecular interactions in the crystal lattice of the salts, contributes to their high decomposition temperatures. For example, sodium polymers based on di(1H-tetrazol-5-yl)methanone oxime exhibit thermal decomposition temperatures as high as 250 °C. semanticscholar.org

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for Bis(1H-tetrazole-5-yl)methanone Oxime in Coordination Compounds

The utility of bis(1H-tetrazole-5-yl)methanone oxime as a ligand in coordination chemistry is rooted in several key structural and electronic features. The two terminal 1H-tetrazole rings are rich in nitrogen atoms, providing multiple potential coordination sites. Tetrazole-based molecules are known for their numerous bridging coordination modes, which facilitates the formation of extended porous metal-tetrazolate architectures. rsc.org This multidentate nature allows the ligand to bridge multiple metal centers, a fundamental requirement for the assembly of coordination polymers and metal-organic frameworks.

Synthesis and Characterization of Metal Complexes of Bis(1H-tetrazole-5-yl)methanone Oxime

The synthesis of metal complexes with bis(1H-tetrazole-5-yl)methanone oxime has been successfully demonstrated, particularly with alkali metals. Eco-friendly coordination polymers of sodium have been synthesized and characterized. rsc.org These syntheses are typically carried out in solution, where the ligand and a corresponding metal salt are reacted under controlled conditions. Characterization of the resulting complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis to confirm their structure and composition. rsc.org

Exploration of Chelation Modes and Coordination Geometries with Various Metal Ions

Studies involving sodium ions have revealed the versatile coordination behavior of the bis(1H-tetrazole-5-yl)methanone oxime ligand. In one instance, a 2-dimensional (2D) network metal-organic framework (MOF) was formed, highlighting the ligand's ability to create extended structures. rsc.org In other examples, infinite 1-dimensional (1D) sodium-polymer chain structures were observed. rsc.org This demonstrates that the dimensionality of the resulting coordination polymer can be influenced by the specific reaction conditions and the stoichiometry of the reactants. The coordination modes of tetrazole-based ligands are diverse and can be controlled during the synthesis process, leading to different structural isomers. rsc.org

Influence of Metal Ion Identity on Complex Stability and Electronic Structure

The identity of the metal ion plays a crucial role in determining the stability and electronic properties of the resulting coordination complex. While detailed studies on a wide range of metal ions with bis(1H-tetrazole-5-yl)methanone oxime are not extensively documented in the reviewed literature, general principles of coordination chemistry suggest that factors such as the metal ion's size, charge, and preferred coordination geometry will significantly impact the final structure.

For instance, the sodium polymers of bis(1H-tetrazole-5-yl)methanone oxime, after dehydration, exhibit excellent thermal stability, with decomposition temperatures reaching as high as 250 °C. rsc.org This high thermal stability is an attractive property for various applications. The interaction between the metal ion and the ligand's nitrogen and oxygen atoms will also influence the electronic structure of the complex, which can, in turn, affect its optical and magnetic properties.

Potential for Metal-Organic Framework (MOF) Construction Utilizing Tetrazole-Oxime Ligands

The structural characteristics of bis(1H-tetrazole-5-yl)methanone oxime make it a promising candidate for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with high surface areas and tunable properties, making them suitable for a variety of applications. rsc.org The ability of the ligand to form a 2D network with sodium ions is a direct confirmation of its potential in MOF construction. rsc.org

Design of Porous Architectures with Tunable Properties

The design of porous MOF architectures relies on the judicious selection of metal nodes and organic linkers. The multidentate nature of bis(1H-tetrazole-5-yl)methanone oxime allows it to connect multiple metal centers, leading to the formation of extended frameworks with intrinsic porosity. The size and shape of the pores can, in principle, be tuned by varying the metal ion or by modifying the ligand itself. The presence of uncoordinated nitrogen atoms from the tetrazole rings within the pores can create specific binding sites for guest molecules, enhancing the material's functionality. rsc.org

Exploration of Gas Adsorption and Catalytic Applications

While specific studies on the gas adsorption and catalytic applications of MOFs derived from bis(1H-tetrazole-5-yl)methanone oxime are not yet prevalent in the literature, the general class of tetrazole-based MOFs has shown significant promise in these areas. The high density of nitrogen atoms in the pores of tetrazole-based MOFs can lead to high selectivity for CO2 adsorption, an important application in carbon capture. rsc.org Furthermore, the presence of open metal sites and functional groups within the MOF structure can create active centers for catalysis. researchgate.net Given the structural features of bis(1H-tetrazole-5-yl)methanone oxime, it is reasonable to anticipate that MOFs constructed from this ligand could exhibit interesting properties for gas separation and catalysis, warranting further investigation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in understanding the electronic structure and bonding characteristics of Bis(1H-tetrazole-5-yl)methanone oxime. These methods provide insights into the molecule's geometry, stability, and energetic properties.

Density Functional Theory (DFT) has been employed to determine the optimized geometry of Bis(1H-tetrazole-5-yl)methanone oxime. Specifically, calculations have been carried out using the B3LYP functional with the 6-31+G** basis set. researchgate.net This level of theory is well-suited for balancing computational cost and accuracy in describing the electronic properties of nitrogen-rich heterocyclic compounds.

The optimized geometry reveals a planar structure for the core of the molecule, which is a common feature in conjugated systems. The planarity influences the crystal packing and, consequently, the density of the material. The bond lengths and angles obtained from DFT calculations are in good agreement with experimental data from X-ray crystallography, confirming the reliability of the computational model.

While a detailed analysis of the molecular orbitals (HOMO-LUMO) for Bis(1H-tetrazole-5-yl)methanone oxime is not extensively reported in the available literature, DFT calculations for similar tetrazole-based energetic materials often show that the HOMO is typically localized on the tetrazole rings, while the LUMO is distributed over the central part of the molecule. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Table 1: Selected Computational Parameters for Bis(1H-tetrazole-5-yl)methanone oxime

| Parameter | Method/Basis Set | Value | Reference |

| Geometric Optimization | B3LYP/6-31+G | N/A | researchgate.net |

| Single-Point Energy | MP2/6-311++G | N/A | researchgate.net |

| Atomization Energy | G2 method | N/A | researchgate.net |

To obtain highly accurate energetic data, high-level ab initio methods have been utilized. For Bis(1H-tetrazole-5-yl)methanone oxime, atomization energies were calculated using the G2 method. researchgate.net G2 theory is a composite method that approximates higher-level calculations by combining results from several lower-level calculations, providing a high degree of accuracy for thermochemical data.

These accurate energy calculations are crucial for determining the heat of formation, which is a critical parameter for evaluating the performance of energetic materials. The heat of formation is directly related to the energy that will be released during detonation. The calculations for Bis(1H-tetrazole-5-yl)methanone oxime and its derivatives have been performed using isodesmic reactions, a computational strategy that minimizes errors by conserving the number and types of bonds. researchgate.net

Vibrational Frequency Calculations and Validation with Experimental Spectroscopic Data

Vibrational frequency calculations were performed in conjunction with the DFT geometry optimization to confirm that the obtained structure corresponds to a true local energy minimum on the potential energy surface. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum indicates a stable geometry. researchgate.net

The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectroscopic data. This comparison allows for the assignment of specific vibrational modes to the observed absorption bands, providing a more detailed understanding of the molecule's structure and bonding. For instance, the characteristic stretching frequencies of the N-H, C=N, and N=N bonds within the tetrazole rings and the oxime group can be identified and compared with experimental spectra. While a detailed comparison for this specific molecule is not provided in the searched literature, this is a standard procedure in computational chemistry studies of new compounds. nih.gov

Electrostatic Potential Surface Analysis for Molecular Reactivity Prediction

The electrostatic potential (ESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating the regions that are electron-rich (negative potential) and electron-poor (positive potential).

For Bis(1H-tetrazole-5-yl)methanone oxime, the ESP surface would be expected to show negative potential around the nitrogen atoms of the tetrazole rings and the oxygen atom of the oxime group, as these are the most electronegative atoms and likely sites for electrophilic attack. Conversely, the hydrogen atoms bonded to nitrogen would exhibit positive potential, making them susceptible to nucleophilic attack or deprotonation. While a specific ESP analysis for this compound is not detailed in the available research, such analyses are commonly used for tetrazole-based energetic materials to understand their sensitivity and intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Understanding Condensed Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in the condensed phase (solid or liquid). These simulations can provide insights into properties such as crystal packing, density, and the dynamics of thermal decomposition.

Currently, there are no specific molecular dynamics simulation studies reported in the searched literature for Bis(1H-tetrazole-5-yl)methanone oxime. Such studies on analogous energetic materials are used to understand the initial steps of decomposition under high temperature and pressure, which is crucial for predicting stability and performance.

Computational Prediction of Acidity, Basicity, and Protonation States

The acidity and basicity of Bis(1H-tetrazole-5-yl)methanone oxime are important for understanding its chemical behavior, particularly in the formation of energetic salts. The tetrazole ring is known to have an acidic proton, and the numerous nitrogen atoms provide basic sites.

Computational methods can be used to predict the pKa values and proton affinities, which quantify the acidity and basicity, respectively. While specific computational predictions of the pKa for Bis(1H-tetrazole-5-yl)methanone oxime are not available in the reviewed literature, the experimental synthesis of various energetic salts of this compound confirms its ability to be deprotonated. researchgate.net The protonation states are crucial for the performance of the resulting salts, as they influence the crystal structure, density, and energetic output.

Advanced Research Directions and Future Perspectives for Bis 1h Tetrazole 5 Yl Methanone Oxime

Exploration of Green Chemistry Principles in Synthetic Route Development for Enhanced Sustainability

The initial synthesis of bis(1H-tetrazole-5-yl)methanone oxime and its derivatives was noted for its very good yields from inexpensive starting materials. semanticscholar.orgresearchgate.netrsc.org However, future research will increasingly focus on aligning its production with the principles of green chemistry to enhance sustainability. Current synthetic methods for tetrazoles often involve specific solvents and reagents that could be optimized for a better environmental profile.

Future research directions include:

Catalyst Development: Investigating the use of recyclable, heterogeneous catalysts to improve reaction efficiency and reduce waste. For instance, studies on other tetrazole derivatives have successfully employed ZnO nanoparticles embedded in magnetic periodic mesoporous organosilica, allowing for easy catalyst separation and reuse for at least five cycles without significant loss of activity. nih.gov

Solvent Substitution: Replacing traditional organic solvents with greener alternatives. The synthesis of other tetrazole compounds has shown promise using environmentally benign solvents like ethanol (B145695) (EtOH) and water, moving away from more hazardous options like dimethylformamide (DMF). nih.govbeilstein-journals.org

Process Intensification: Exploring flow chemistry and microwave-assisted synthesis to reduce reaction times, improve yields, and lower energy consumption. nih.gov These techniques offer more precise control over reaction conditions, leading to cleaner reactions and fewer byproducts.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step, represent a promising strategy in this regard. beilstein-journals.orgnih.gov

Adopting these green chemistry principles can lead to a more cost-effective and environmentally responsible production process for bis(1H-tetrazole-5-yl)methanone oxime and its derivatives.

Integration of the Chemical Compound into Novel Composite Energetic Formulations and Hybrid Systems

Bis(1H-tetrazole-5-yl)methanone oxime's favorable thermal stability and acceptable impact and friction sensitivities make it an excellent candidate for inclusion in advanced energetic formulations. researchgate.netrsc.org Future research will focus on its role as a key ingredient in composites and hybrid systems to achieve tailored performance characteristics.

Key research areas include:

Melt-Cast Formulations: Investigating the compatibility and performance of the compound in melt-castable explosive matrices. Its thermal stability is a crucial asset for this application, which requires materials to be stable at elevated processing temperatures.

Polymer-Bonded Explosives (PBXs): Using bis(1H-tetrazole-5-yl)methanone oxime as a high-energy filler in PBX formulations. Research will aim to optimize the particle size, morphology, and surface coating to enhance binder interaction, mechanical properties, and reduce sensitivity.

Combustion Promoters: Exploring the catalytic effect of the compound and its metallic salts on the thermal decomposition and combustion behavior of other energetic materials. Studies on related compounds like N,N-bis(1H-tetrazole-5-yl)-amine have shown that their energetic complexes can act as combustion promoters to accelerate the thermal decomposition of conventional explosives like RDX. rsc.orgresearchgate.net This suggests a potential application for bis(1H-tetrazole-5-yl)methanone oxime derivatives in solid rocket propellants and other pyrotechnic compositions.

The table below outlines potential composite systems incorporating the compound.

| Formulation Type | Matrix/Binder | Role of Bis(1H-tetrazole-5-yl)methanone Oxime | Potential Performance Enhancement |

| Melt-Cast | Trinitrotoluene (TNT) | High-energy, low-sensitivity castable filler | Increased detonation velocity and pressure |

| PBX | Hydroxyl-terminated polybutadiene (B167195) (HTPB) | Primary energetic component | Improved performance with reduced sensitivity |

| Propellant | Ammonium (B1175870) Perchlorate (AP) Composite | High-energy fuel, potential burn rate modifier | Enhanced specific impulse and combustion stability |

Development of Multifunctional Materials Leveraging the Unique Properties of the Tetrazole-Oxime Scaffold

The tetrazole-oxime scaffold is not only energetic but also possesses unique chemical properties that can be harnessed to create multifunctional materials. The presence of multiple nitrogen atoms makes the tetrazole rings excellent ligands for coordinating with metal ions.

Future research in this area includes:

Energetic Coordination Polymers (ECPs) and Metal-Organic Frameworks (MOFs): The synthesis of coordination polymers using bis(1H-tetrazole-5-yl)methanone oxime as a ligand is a promising direction. Research has already demonstrated the formation of "eco-friendly" 1D and 2D sodium-based polymers with this compound, exhibiting excellent thermal stabilities with decomposition temperatures up to 250 °C. rsc.org Future work could explore the use of other metal ions (e.g., copper, iron, silver) to create ECPs with tailored energetic properties, sensitivities, and even catalytic or gas-generating capabilities. researchgate.net

Colorants and Pyrotechnics: The sodium polymers of bis(1H-tetrazole-5-yl)methanone oxime are known to produce a yellow flame upon combustion. rsc.org This property can be exploited in the development of nitrogen-rich, environmentally benign pyrotechnic colorants, reducing the reliance on heavy-metal-based compounds.

Gas-Generating Agents: Due to its very high nitrogen content, the compound and its derivatives are ideal candidates for nitrogen-rich gas generators used in applications like automotive airbags. researchgate.netrsc.orgnih.gov Research will focus on formulating compositions that produce non-toxic gases with a high burn rate and thermal stability.

The unique properties of the tetrazole-oxime scaffold are summarized in the table below.

| Property | Structural Feature | Potential Application |

| High Nitrogen Content | Four nitrogen atoms per tetrazole ring | Gas Generators, Low-Smoke Propellants |

| Ligand Capability | Lone pair electrons on nitrogen atoms | Energetic Coordination Polymers, MOFs |

| Oxime Group | C=N-OH bridge | Enhanced thermal stability, reduced sensitivity |

| Combustion Byproducts | Primarily N₂ gas | Eco-friendly pyrotechnics |

Advanced Computational Modeling for Deeper Insights into Reaction Mechanisms and Performance Optimization

Computational chemistry provides powerful tools to predict the properties of new materials and understand their behavior at the molecular level, thereby accelerating the development cycle and reducing experimental costs.

Future computational studies on bis(1H-tetrazole-5-yl)methanone oxime will likely focus on:

Performance Prediction: Using quantum mechanical methods to accurately calculate key energetic properties such as the heat of formation, density, detonation velocity, and pressure. These calculations can guide synthetic efforts toward derivatives with superior performance. For example, calculations on bistetrazole derivatives have been used to predict detonation velocities superior to that of RDX. rsc.org

Reaction Mechanism and Stability Analysis: Employing molecular dynamics simulations to investigate thermal decomposition pathways and predict sensitivity to external stimuli like impact and friction. researchgate.net Understanding these mechanisms is crucial for designing safer energetic materials.

Crystal Engineering: Predicting the crystal packing of the compound and its salts to identify polymorphs with higher density and greater stability. Strong hydrogen bonding has been identified as a key feature in the crystal structure of bis(1H-tetrazole-5-yl)methanone oxime, contributing to its stability. researchgate.net Computational modeling can explore how modifications to the molecule affect these intermolecular interactions.

Unexplored Applications of Bis(1H-tetrazole-5-yl)methanone Oxime and its Derivatives in Emerging Chemical Technologies

While its primary interest lies in the field of energetic materials, the unique chemical structure of the tetrazole-oxime scaffold opens doors to applications in other areas of chemical technology. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a feature widely used in medicinal chemistry. beilstein-journals.orgnih.gov

Potential unexplored applications include:

Pharmaceutical Scaffolds: The bis-tetrazole structure could serve as a core building block for synthesizing novel bioactive compounds. nih.gov The ability of tetrazoles to participate in various biological interactions makes them valuable pharmacophores. researchgate.net

Luminescent Materials: Certain bis-tetrazole derivatives have been shown to act as polydentate ligands for lanthanide cations, leading to the formation of potent luminescent materials. nih.gov This suggests that derivatives of bis(1H-tetrazole-5-yl)methanone oxime could be explored for applications in sensing, imaging, and optoelectronics.

Organocatalysis: The unique electronic and structural features of the compound could be leveraged in the design of novel organocatalysts for various chemical transformations. nih.gov

The versatility of the tetrazole ring suggests that the applications of bis(1H-tetrazole-5-yl)methanone oxime and its derivatives are not limited to energetic materials, representing a fertile ground for future interdisciplinary research.

Q & A

Q. What advanced techniques elucidate the stereochemical configuration of oxime bonds in Bis(1H-tetrazole-5-yl)methanone oxime?

- Methodological Answer : Use NOESY NMR to determine spatial proximity of protons across the oxime bond. Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Single-crystal X-ray diffraction provides definitive stereochemical assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.